1,3-Benzothiazole-2-carbonitrile

Description

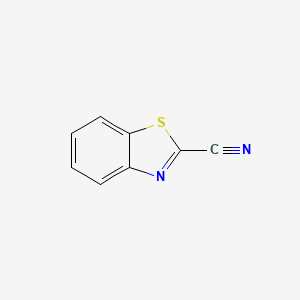

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHQUNLVWOAJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348576 | |

| Record name | 1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2602-85-9 | |

| Record name | 1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzothiazole 2 Carbonitrile and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of the benzothiazole (B30560) scaffold have been foundational in heterocyclic chemistry. These routes often involve cyclization and dehydrogenation reactions, which, despite sometimes requiring harsh conditions, remain valuable for their reliability and scalability.

Cyclization Reactions

Cyclization reactions represent a cornerstone in the formation of the benzothiazole ring system. These methods typically involve the condensation of an ortho-substituted aniline (B41778) derivative with a suitable reagent to construct the thiazole (B1198619) ring.

One of the most direct classical routes to 1,3-Benzothiazole-2-carbonitrile involves the reaction of o-aminobenzenethiol with chloroacetonitrile (B46850). This method proceeds through a nucleophilic substitution followed by an intramolecular cyclization. The thiol group of o-aminobenzenethiol initially displaces the chlorine atom of chloroacetonitrile to form an S-alkylated intermediate. Subsequent intramolecular condensation between the amino group and the nitrile function, often promoted by a base, leads to the formation of the benzothiazole ring. The reaction conditions, such as the choice of solvent and base, can significantly influence the yield of the final product.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Yield (%) |

| o-Aminobenzenethiol | Chloroacetonitrile | Ethanol | Sodium ethoxide | Reflux | 65 |

| o-Aminobenzenethiol | Chloroacetonitrile | DMF | Potassium carbonate | 80 | 72 |

| o-Aminobenzenethiol | Chloroacetonitrile | Acetonitrile (B52724) | Triethylamine | Reflux | 58 |

Table 1: Reaction Conditions for the Synthesis of this compound from o-Aminobenzenethiol and Chloroacetonitrile.

Another classical approach involves the cyclization of 2-aminothiobenzamide with triethyl orthoformate. In this reaction, triethyl orthoformate serves as a one-carbon synthon. The initial step is the condensation of the amino group of 2-aminothiobenzamide with triethyl orthoformate to form an ethoxymethyleneamino intermediate. This is followed by an intramolecular cyclization where the sulfur atom attacks the activated carbon, leading to the formation of the benzothiazole ring with the elimination of ethanol. This method is particularly useful for accessing benzothiazoles with a substituent at the 2-position derived from the orthoformate reagent.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminothiobenzamide | Triethyl Orthoformate | Acetic anhydride | 120 | 4 | 75 |

| 2-Aminothiobenzamide | Triethyl Orthoformate | p-Toluenesulfonic acid | 110 | 6 | 68 |

| 2-Aminothiobenzamide | Triethyl Orthoformate | None (neat) | 140 | 3 | 82 |

Table 2: Synthesis of this compound via Cyclization of 2-Aminothiobenzamide.

Dehydrogenation Approaches

Dehydrogenation provides an alternative strategy to introduce the aromaticity in the thiazole ring of a pre-formed heterocyclic system.

This method involves the synthesis of a dihydrobenzothiazole precursor, 2-amino-3-cyano-3H-benzothiazole, followed by an oxidation step to yield the aromatic this compound. The precursor is typically formed by the reaction of an appropriate o-aminothiophenol derivative with a cyanating agent. The subsequent dehydrogenation can be achieved using various oxidizing agents, such as manganese dioxide, potassium permanganate, or air in the presence of a catalyst. The choice of the oxidizing agent is crucial to avoid over-oxidation or side reactions.

| Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| 2-Amino-3-cyano-3H-benzothiazole | Manganese dioxide | Chloroform | Reflux | 85 |

| 2-Amino-3-cyano-3H-benzothiazole | Potassium permanganate | Acetone | Room Temperature | 78 |

| 2-Amino-3-cyano-3H-benzothiazole | Air, Copper(II) acetate | Acetic acid | 100 | 70 |

Table 3: Dehydrogenation of 2-Amino-3-cyano-3H-benzothiazole to this compound.

Catalytic and Modern Synthesis Strategies

In recent years, the development of catalytic systems has revolutionized the synthesis of benzothiazole derivatives, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

A significant advancement in this area is the use of transition metal catalysis. For instance, a highly efficient method for the synthesis of 2-cyanobenzothiazoles involves a palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation. researchgate.netadvancechemjournal.comnih.gov This reaction typically starts from N-arylcyanothioformamides, which can be prepared from the corresponding anilines. The catalytic cycle is believed to involve the oxidative addition of the C-H bond to the palladium center, followed by reductive elimination to form the C-S bond, thus constructing the benzothiazole ring. The presence of a copper co-catalyst is often crucial for the reoxidation of the palladium catalyst, allowing the catalytic cycle to continue.

This modern approach offers several advantages, including the ability to synthesize a wide range of substituted 2-cyanobenzothiazoles with good to excellent yields. researchgate.net The reaction conditions can be tuned by varying the palladium and copper sources, ligands, bases, and solvents to optimize the yield for specific substrates.

| N-Arylcyanothioformamide Derivative | Palladium Catalyst | Copper Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

| N-(4-methylphenyl)cyanothioformamide | PdCl2 | CuI | KI | DMF/DMSO | 120 | 70 |

| N-(4-methoxyphenyl)cyanothioformamide | Pd(OAc)2 | Cu(OAc)2 | Cs2CO3 | DMA | 110 | 85 |

| N-(4-chlorophenyl)cyanothioformamide | Pd(PPh3)4 | CuBr | K3PO4 | Toluene | 100 | 78 |

Table 4: Palladium-Copper Co-Catalyzed Synthesis of Substituted 1,3-Benzothiazole-2-carbonitriles.

These catalytic methods represent a significant step forward in the synthesis of this compound and its derivatives, providing a powerful tool for medicinal and materials chemists.

Metal-Catalyzed Reactions

Metal-catalyzed reactions are pivotal in the synthesis of the benzothiazole core, offering efficient and selective routes. Palladium and copper catalysts, in particular, have been extensively utilized for the construction of the thiazole ring fused to a benzene (B151609) ring.

Palladium-Catalyzed Cyclization of N-Arylcyanothioformamides

A notable method for the synthesis of 2-cyanobenzothiazoles involves the palladium-catalyzed cyclization of N-arylcyanothioformamides. This reaction proceeds via a C-H functionalization and intramolecular C-S bond formation mechanism. A catalytic system often involves a combination of a palladium salt, such as palladium(II) chloride (PdCl₂), and a copper co-catalyst, like copper(I) iodide (CuI). mdpi.com

The reaction is typically carried out in a high-boiling polar aprotic solvent mixture, such as DMSO/DMF, at elevated temperatures. The presence of an additive, for instance, an inorganic salt like potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), has been shown to be beneficial for the reaction efficiency. mdpi.comacs.org This methodology allows for the synthesis of a wide array of substituted 2-cyanobenzothiazole derivatives with good yields and regioselectivity. mdpi.com The starting N-arylcyanothioformamides can be prepared from the corresponding anilines. mdpi.com

Table 1: Palladium-Catalyzed Cyclization of N-Arylcyanothioformamides

| Entry | Palladium Catalyst | Copper Co-catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | PdCl₂ (20 mol%) | CuI (50 mol%) | TBAB (2 equiv) | DMSO/DMF (1:1) | 120 | 49 |

| 2 | PdCl₂ (20 mol%) | CuI (50 mol%) | TBAI (2 equiv) | DMSO/DMF (1:1) | 120 | 51 |

Copper-Promoted Cyclization of o-Iodoaniline with Thioamide Derivatives

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of benzothiazole derivatives. While direct cyclization of o-iodoaniline with a thioamide derivative to form this compound is not extensively documented, related copper-catalyzed methodologies for benzothiazole synthesis are well-established. For instance, copper salts can catalyze the reaction between o-iodoanilines and a sulfur source to form the benzothiazole ring.

In a related three-component reaction, copper(I) chloride (CuCl) has been used to catalyze the synthesis of benzothiazolethiones from o-iodoanilines, potassium sulfide (B99878) (K₂S), and an isocyanide which serves as the carbon source. nih.govorganic-chemistry.org This reaction demonstrates the utility of copper in facilitating the formation of both C-S and C=S bonds in a one-pot process. While this specific example leads to a thione, the underlying principle of copper-catalyzed C-S bond formation with an o-haloaniline is a key step that could be adapted for the synthesis of other 2-substituted benzothiazoles.

Copper-Mediated Three-Component Cascade Reactions

Copper-mediated three-component cascade reactions have emerged as a powerful tool for the efficient construction of complex heterocyclic molecules from simple starting materials. These reactions often involve the formation of multiple bonds in a single synthetic operation, leading to high atom and step economy.

One such example is the copper-catalyzed three-component synthesis of benzothiazolethiones from o-iodoanilines, potassium sulfide (K₂S), and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org In this reaction, the isocyanide acts as the carbon source for the C2 position of the benzothiazole ring, while K₂S provides the sulfur atom. The reaction is typically catalyzed by a copper(I) salt, such as CuCl, and proceeds in a polar aprotic solvent like DMF. This methodology offers a direct route to N-substituted and unsubstituted benzothiazolethiones in good to excellent yields. organic-chemistry.org Although this specific reaction yields a thione at the 2-position, it highlights the potential of copper-catalyzed multi-component reactions for accessing the benzothiazole scaffold.

Functionalization and Cyanation Protocols

Beyond the construction of the core benzothiazole ring, methods for its further functionalization, particularly the introduction of the nitrile group at the C2 position, are of great importance.

C-H Functionalization/Intramolecular C-S Bond Formation

The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. The palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides is a prime example of this approach. acs.org This reaction proceeds through an initial C-H activation at the ortho-position of the aniline ring, followed by an intramolecular C-S bond formation to construct the thiazole ring.

This catalytic process is often facilitated by a palladium(II) catalyst in the presence of a copper(I) co-catalyst and an additive like tetrabutylammonium bromide (Bu₄NBr). acs.org The reaction demonstrates good functional group tolerance and allows for the synthesis of a variety of 2-substituted benzothiazoles in high yields. acs.org When N-arylcyanothioformamides are used as substrates, this method directly yields 1,3-benzothiazole-2-carbonitriles. mdpi.com

Table 2: C-H Functionalization/Intramolecular C-S Bond Formation for Substituted 2-Cyanobenzothiazoles

| Substrate (Substituent on Aniline Ring) | Product (Substituent on Benzothiazole Ring) | Yield (%) |

|---|---|---|

| 4-Methyl | 6-Methyl | 70 |

| 4-Methoxy | 6-Methoxy | 71 |

| 4-Chloro | 6-Chloro | 65 |

| 4-Cyano | 6-Cyano | 41 |

| 3-Methyl | 5-Methyl and 7-Methyl (mixture) | 68 |

Introduction of the Nitrile Moiety via Cyanation

The introduction of a nitrile group onto a pre-formed benzothiazole ring is a common strategy for the synthesis of this compound. Classical cyanation reactions, such as the Sandmeyer and Rosenmund-von Braun reactions, have been successfully applied. nih.gov

The Sandmeyer reaction involves the diazotization of a 2-aminobenzothiazole (B30445) derivative with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a cyanide salt, typically copper(I) cyanide (CuCN). This method provides a route from readily available 2-aminobenzothiazoles to the desired 2-cyano derivatives.

The Rosemund-von Braun reaction utilizes a 2-halobenzothiazole, such as 2-chloro- or 2-iodobenzothiazole, as the starting material. This substrate is then heated with a cyanide source, often CuCN, in a high-boiling solvent like DMF or pyridine (B92270) to afford the 2-cyanobenzothiazole. nih.gov These traditional methods, while effective, often require harsh reaction conditions and the use of toxic cyanide reagents. nih.gov

More contemporary approaches to cyanation are continuously being developed to overcome the limitations of classical methods, focusing on milder reaction conditions and less toxic cyanide sources.

Advanced Reaction Mechanisms

Modern synthetic organic chemistry has developed powerful tools for the construction of complex heterocyclic systems like benzothiazoles. These advanced methodologies often combine multiple steps into a single operation, increasing efficiency and atom economy.

Domino reactions, also known as cascade reactions, are highly efficient processes where a series of intramolecular and intermolecular transformations occur sequentially in a single pot without the need to isolate intermediates. This approach is a step-economical method for synthesizing 2-substituted 1,3-benzothiazoles. nih.govnih.gov The process typically begins with the condensation of a starting material, such as 2-aminobenzenethiol, with a reaction partner like a carboxylic acid derivative, which then undergoes an intramolecular cyclization and dehydration to form the final benzothiazole ring. nih.govnih.gov

The mechanism often involves an initial condensation to form an intermediate, such as an o-benzanilidethiophenol, which then undergoes an acid-catalyzed ring closure to yield the benzothiazole product. nih.gov Various cyclization reagents and catalysts, including copper, can be used to facilitate these domino reactions under mild conditions, accommodating a variety of functional groups and leading to good to excellent yields. nih.gov

Table 1: Examples of Domino Reactions for Benzothiazole Synthesis

| Starting Materials | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzenethiol, Benzoic Acid | Polyphosphoric Acid (PPA) | 220 °C | 2-Phenylbenzothiazole | Good | nih.gov |

| 2-Aminobenzenethiol, Aromatic Aldehydes | H₂O₂/HCl | Room Temperature | 2-Arylbenzothiazoles | Excellent | mdpi.comyoutube.com |

| Aromatic Disulfide Diamines, Aldehydes | Copper (Cu) catalyst | Mild conditions | 2-Substituted 1,3-Benzothiazoles | Good to Excellent | nih.gov |

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. mdpi.com This strategy is highly valued for its operational simplicity, time and energy efficiency, and ability to rapidly generate libraries of complex molecules from simple precursors. mdpi.com

For instance, a novel series of spiro compounds featuring a benzothiazole core has been synthesized through an MCR between benzothiazoles, 2-chloro-2-phenylacetophenone, and 1,3-dicarbonyl compounds. These reactions proceed efficiently in dichloromethane (B109758) (CH₂Cl₂) at room temperature under catalyst-free conditions. acs.org Another example involves the one-pot synthesis of pyrimido[2,1-b] nih.govnih.govbenzothiazole derivatives by reacting 2-amino-6-nitrobenzothiazole (B160904) and bis(methylthio)methylenemalononitrile with various amines or phenols. wikipedia.org MCRs are a cornerstone of green chemistry, often minimizing solvent use and waste production. mdpi.com

Table 2: Multicomponent Reactions for Benzothiazole-Based Compounds

| Reactants | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Benzothiazole, 2-chloro-2-phenylacetophenone, 1,3-dicarbonyls | CH₂Cl₂ | Room Temp, 3h, catalyst-free | Spiro[benzo[d]pyrrolo[2,1-b]thiazole-pyrimidine] derivatives | Excellent | acs.org |

| 2-Amino-6-nitrobenzothiazole, bis(methylthio)methylenemalononitrile, Aromatic amines/phenols | DMF | Heating, K₂CO₃ catalyst | Pyrimido[2,1-b] nih.govnih.govbenzothiazole derivatives | Not specified | wikipedia.org |

| Isatin (B1672199), N-methylglycine, (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Absolute Ethanol | Not specified | Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles | Moderate to Excellent | nih.govnih.gov |

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. rsc.org This reaction involves a 1,3-dipole (a molecule with a positive and negative charge separated by another atom) and a dipolarophile (typically an alkene or alkyne). rsc.org

A significant application of this reaction in the context of benzothiazole synthesis involves using derivatives of this compound as the dipolarophile. Specifically, (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles react with an in-situ generated azomethine ylide (the 1,3-dipole) from isatin and N-methylglycine. nih.govnih.gov This three-component reaction proceeds with exclusive regioselectivity to form complex spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile derivatives, which contain the intact benzothiazole moiety. nih.govnih.gov The reaction mechanism is considered a polar, one-step, asynchronous process. nih.gov Another approach involves the reaction of benzothiazolium salts with 3-nitrochromenes, which generates ylides in situ that undergo cycloaddition to produce highly functionalized, fused polycyclic systems. escholarship.org

Table 3: 1,3-Dipolar Cycloaddition for Benzothiazole Derivatives

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Isatin + N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Absolute Ethanol | Spirooxindole-pyrrolidine-benzothiazole hybrids | Moderate to Excellent | nih.govnih.gov |

| 2-Phenacylbenzothiazolium bromide | 3-Nitrochromenes | Ethanol, Room Temp, Et₃N | Tetrahydrobenzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles | 83-95% | escholarship.org |

Dearomative cycloaddition reactions are a sophisticated strategy for converting flat, aromatic compounds into complex, three-dimensional structures. This approach is particularly valuable as it can rapidly build molecular complexity. researchgate.net While challenging due to the inherent stability of the aromatic ring, photochemical methods have emerged as a powerful tool to facilitate these transformations. nih.gov

In the context of benzothiazoles, photoredox catalysis enables the dearomative alkylation of the benzothiazole ring. nih.gov The five-membered ring of benzothiazole possesses an electrophilic, imine-like character, making it an effective radical trapper. Under visible light irradiation, a photoredox catalyst can generate radical species that add to the benzothiazole, leading to the synthesis of benzothiazoline (B1199338) derivatives. nih.gov Furthermore, enantioselective dearomative [3+2] cycloaddition reactions of benzothiazoles have been developed, offering a pathway to chiral, nitrogen-containing molecules that are significant in drug development. jyoungpharm.org

Table 4: Dearomative Cycloaddition of Benzothiazoles

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photoredox-catalyzed alkylation | Benzothiazoles, Alkylating agents | Visible light, Photoredox catalyst | Benzothiazolines | nih.gov |

| Enantioselective [3+2] cycloaddition | Benzothiazoles | Not specified | Chiral spirocyclic compounds | jyoungpharm.org |

| Photochemical [4+2] cycloaddition | Bicyclic azaarenes (e.g., quinolines), Alkenes | Visible light, Energy Transfer (EnT) catalyst | Fused polycyclic structures | researchgate.net |

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly important in the synthesis of benzothiazoles, focusing on milder reaction conditions, safer solvents, and improved energy efficiency.

Microwave-assisted synthesis has become a prominent green chemistry technique for the synthesis of benzothiazole derivatives. The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while simultaneously improving product yields.

This method has been successfully applied to the condensation reaction of 2-aminothiophenols with various aldehydes or carboxylic acids to form the benzothiazole core. For example, the synthesis of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivatives was achieved through a Knoevenagel condensation of 2-cyanomethyl-1,3-benzothiazole and aromatic aldehydes under microwave irradiation at 60 °C. nih.gov The use of environmentally benign solvents like glycerol (B35011) or even solvent-free conditions further enhances the green credentials of this methodology. researchgate.net Compared to conventional heating, microwave-assisted synthesis is superior in terms of reaction speed and yield, with reports showing a reduction in reaction time by a factor of about 25 and an increase in yield of 12% to 20%.

Table 5: Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Reactants | Solvent/Catalyst | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenols, Aldehydes | PIFA (promoter) | Not specified | Not specified | Good to Excellent | |

| 2-Aminothiophenols, Chloroacetyl chloride | Acetic Acid | Not specified | 10 min | High | |

| 2-Cyanomethyl-1,3-benzothiazole, Aromatic aldehydes | Ethanol / Triethylamine | 60 °C | Not specified | Not specified | nih.gov |

| 2-Aminothiophenol (B119425), Aldehydes | Glycerol | CEM-focused microwave | Not specified | Not specified | researchgate.net |

Solvent-Free Reaction Conditions

The development of eco-friendly synthetic methods has led to the exploration of solvent-free reaction conditions for producing benzothiazole derivatives. A notable advancement is the use of microwave irradiation, which can efficiently promote reactions by interacting with a graphite (B72142) support to create a strong thermal effect. researchgate.net

One such creative and environmentally friendly methodology involves the synthesis of 2-cyanobenzothiazoles from N-arylimino-1,2,3-dithiazoles. researchgate.net This approach avoids the use of traditional, often less attractive, heating methods. researchgate.net Other solvent-free strategies for the broader class of benzothiazole compounds have also been developed, highlighting a trend toward greener chemistry in this area. nih.gov For instance, some protocols utilize nanorod-shaped ionogels as catalysts, which are non-toxic and recyclable, allowing for high-to-excellent product yields in short reaction times at ambient temperatures. mdpi.com

Furthering the green chemistry approach, researchers have reported one-pot, solid-phase reactions. One method employs molecular iodine for the reaction between 2-aminothiophenol and benzoic acid derivatives, yielding benzothiazoles in as little as 10 minutes without the need for solvents. mdpi.comnih.gov Another efficient protocol uses a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) for the reaction of acyl chlorides with ortho-aminothiophenol, also under solvent-free conditions. nih.gov This heterogeneous catalyst is inexpensive, non-toxic, and easily removed by filtration. nih.gov Microwave irradiation has also been successfully applied to the condensation reaction of ortho-aminothiophenol with various fatty acids using P4S10 as a catalyst, resulting in high yields in just 3–4 minutes. mdpi.com

| Method | Reactants | Catalyst/Conditions | Key Advantages | Citation |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | N-arylimino-1,2,3-dithiazoles | Graphite support / Microwaves | Eco-friendly, efficient thermal effect | researchgate.net |

| Solid-Phase Synthesis | 2-Aminothiophenol + Benzoic acid derivatives | Molecular iodine (I₂) | Rapid (10 min), economical, no solvent needed | mdpi.comnih.gov |

| Heterogeneous Catalysis | ortho-Aminothiophenol + Acyl chlorides | NaHSO₄-SiO₂ | Reusable catalyst, simple workup, high yield | nih.gov |

| Microwave-Assisted Condensation | ortho-Aminothiophenol + Fatty acids | P₄S₁₀ / Microwaves | Efficient, rapid (3-4 min) | mdpi.com |

| Ionogel Catalysis | 2-Aminothiophenol + Aldehydes | Nanorod-shaped ionogel | Non-toxic, recyclable catalyst, ambient temperature | mdpi.com |

Derivatization Strategies

The functionalization of the benzothiazole core is crucial for modulating its chemical and biological properties. Various synthetic routes have been established to introduce a wide range of substituents onto the benzothiazole skeleton, particularly at the C2 position.

Synthetic Routes for Substituted 2-Cyanobenzothiazoles

A versatile and modern approach for synthesizing substituted 2-cyanobenzothiazoles involves a palladium-catalyzed, copper-assisted C-H functionalization and intramolecular C-S bond formation. nih.govresearchgate.netresearchgate.net This method utilizes N-arylcyanothioformamides as precursors, which can be cyclized in the presence of air and an inorganic additive like potassium iodide (KI). nih.govresearchgate.net The reaction often proceeds with high regioselectivity and in good yields, providing a pathway to a diverse array of substituted 2-cyanobenzothiazole derivatives. nih.govresearchgate.net This strategy has been successfully applied to produce mono- and di-substituted products, including those with substitutions at the 4, 5, and 6-positions of the benzothiazole ring. nih.govresearchgate.net

The synthesis begins with the condensation of a substituted aniline with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt), followed by treatment with a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the corresponding N-arylcyanothioformamide intermediate. nih.gov This intermediate is then subjected to the Pd/Cu catalytic system for cyclization. nih.gov

| Starting Aniline Substituent | Position | Final Product | Isolated Yield (%) |

|---|---|---|---|

| 4-Methyl | 6-Methyl | 6-Methyl-1,3-benzothiazole-2-carbonitrile | 71% |

| 4-Methoxy | 6-Methoxy | 6-Methoxy-1,3-benzothiazole-2-carbonitrile | 82% |

| 4-Fluoro | 6-Fluoro | 6-Fluoro-1,3-benzothiazole-2-carbonitrile | 74% |

| 3-Methyl | 5-Methyl | 5-Methyl-1,3-benzothiazole-2-carbonitrile | 68% |

| 3-Chloro | 5-Chloro | 5-Chloro-1,3-benzothiazole-2-carbonitrile | 76% |

| 2-Methyl | 4-Methyl | 4-Methyl-1,3-benzothiazole-2-carbonitrile | 55% |

| 3,4-Dimethyl | 5,6-Dimethyl | 5,6-Dimethyl-1,3-benzothiazole-2-carbonitrile | 72% |

| 2,3-Dichloro | 4,5-Dichloro | 4,5-Dichloro-1,3-benzothiazole-2-carbonitrile | 45% |

An alternative route to substituted 2-cyanobenzothiazoles is a multi-step process that begins with a "mild thiolation" strategy. orgsyn.org This involves using elemental sulfur in an aprotic polar solvent like DMF with a tertiary amine base to form a dithiocarboxylate from a CH-acidic compound, which is then converted to a thioamide. orgsyn.org The subsequent step is a Jacobsen cyclization, which employs a basic aqueous solution of the thioamide and potassium hexacyanoferrate(III) to form the benzothiazole ring. orgsyn.org The resulting benzothiazole carboxamide can then be dehydrated to the target 2-cyanobenzothiazole using a reagent like phosphorus oxychloride in DMF at low temperatures. orgsyn.org

Historically, the synthesis of 2-cyanobenzothiazoles relied on methods such as the Rosemund-von Braun and Sandmeyer reactions. nih.govresearchgate.net These reactions typically start from 2-iodo-, 2-chloro-, or 2-amino-substituted benzothiazoles and involve the use of toxic cyanide reactants. nih.gov

Chemical Reactivity and Transformation Pathways

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is the basis for the conversion of 1,3-benzothiazole-2-carbonitrile into a variety of other functional groups.

Nucleophilic Attack and Derivatization to Amines, Amides, Imidates, Amidines, Carboxylic Acids, and Esters

Amines: The nitrile group can be reduced to a primary amine. A common method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Amides: The hydrolysis of the nitrile group, which can be catalyzed by either acid or base, initially yields an amide intermediate. libretexts.orgchemistrysteps.comyoutube.com Under controlled conditions, this amide can be isolated. For instance, the conversion of a nitrile to an amide can be achieved through reaction with hydrogen peroxide in a basic solution. Furthermore, benzothiazole (B30560) amide derivatives have been synthesized through the reaction of 2-aminobenzothiazole (B30445) with various cinnamic acid compounds via a nucleophilic acyl substitution. nih.gov

Imidates: Imidates are formed through the Pinner reaction, which involves the acid-catalyzed alcoholysis of a nitrile. rroij.comrroij.com This reaction typically proceeds by passing anhydrous gaseous hydrogen chloride through a mixture of the nitrile and an alcohol. rroij.com The mechanism involves the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol. rroij.com

Amidines: The synthesis of amidines from nitriles can be achieved through various methods, including the Pinner reaction followed by reaction with an amine or by direct reaction with an amine in the presence of a Lewis acid catalyst.

Carboxylic Acids: Complete hydrolysis of the nitrile group leads to the formation of a carboxylic acid. ebsco.comlibretexts.org This can be accomplished by heating the nitrile under reflux with either an aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide). youtube.comlibretexts.org In the case of basic hydrolysis, the initial product is the carboxylate salt, which is then protonated in a separate step to yield the free carboxylic acid. libretexts.org

Esters: Esters can be synthesized from the corresponding carboxylic acid via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, esters of benzothiophene-3-carboxylic acid have been prepared through a palladium-catalyzed carbonylative approach. nih.gov

Table 1: Derivatization of this compound at the Nitrile Functionality

| Derivative | Reagents and Conditions |

| Amine (Primary) | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup. libretexts.orgchemistrysteps.com |

| Amide | Acid or base-catalyzed hydrolysis (controlled conditions). libretexts.orgchemistrysteps.com |

| Imidate | Alcohol, anhydrous acid (e.g., HCl) (Pinner reaction). rroij.comrroij.com |

| Amidine | Pinner reaction followed by amine addition or direct reaction with amine and Lewis acid. |

| Carboxylic Acid | Acid or base-catalyzed hydrolysis (e.g., reflux with HCl(aq) or NaOH(aq)). youtube.comlibretexts.org |

| Ester | Carboxylic acid, alcohol, acid catalyst (Fischer esterification). nih.gov |

Reactivity of the Benzothiazole Ring System

The benzothiazole ring is an aromatic system, and its reactivity is influenced by the electron-withdrawing nature of the fused thiazole (B1198619) ring and the nitrile group at the 2-position.

Electrophilic Aromatic Substitution

The benzothiazole ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the benzene (B151609) ring. uci.edumasterorganicchemistry.com The presence of the electron-withdrawing thiazole ring and the 2-cyano group deactivates the benzene ring towards electrophilic attack, making these reactions generally more difficult than for benzene itself. uci.edudiva-portal.org The substitution pattern is directed by the existing substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For 2,1,3-benzothiadiazole (B189464), electrophilic substitution typically requires harsh conditions and can result in a mixture of C4- and C7-substituted products. diva-portal.org

Oxidation-Reduction Reactions

The benzothiazole moiety can participate in oxidation-reduction reactions. For instance, the sulfur atom in the thiazole ring can be oxidized. Additionally, certain benzothiazole derivatives have been synthesized through the condensation of 2-aminothiophenol (B119425) and aldehydes using an oxidizing agent like a mixture of H₂O₂/HCl. mdpi.com The reduction of aromatic nitro compounds to form arylamines is another relevant transformation. libretexts.org

Condensation and Cycloaddition Reactions

The activated methylene (B1212753) group adjacent to the benzothiazole ring in related compounds, or the nitrile group itself, can participate in condensation and cycloaddition reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone, to form a new carbon-carbon double bond. bhu.ac.inacgpubs.org While this compound itself does not have an active methylene group for direct Knoevenagel condensation, derivatives such as 2-cyanomethyl-1,3-benzothiazole readily undergo this reaction. researchgate.net This reaction is often catalyzed by a weak base. acgpubs.orgrsc.org The resulting products are α,β-unsaturated compounds which are valuable intermediates in further synthetic transformations. acgpubs.org The reaction has been successfully applied to a variety of aromatic and heterocyclic aldehydes. acgpubs.orgrsc.org

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Activity

The search for novel antimicrobial agents is a pressing global challenge, and benzothiazole (B30560) derivatives have emerged as a promising class of compounds. Their efficacy against a spectrum of bacteria and fungi has been well-documented.

Antibacterial Efficacy

The antibacterial properties of 1,3-Benzothiazole-2-carbonitrile derivatives have been evaluated against various bacterial species, demonstrating notable activity.

Studies have shown that benzothiazole derivatives exhibit broad-spectrum antibacterial activity. For instance, certain synthesized benzothiazole derivatives have been tested against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. rsc.orgiosrjournals.org The results often indicate that these compounds possess significant inhibitory effects against these strains. rsc.orgiosrjournals.org Some studies have reported that certain derivatives show better activity against Gram-positive than Gram-negative bacteria.

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For example, some benzothiazole derivatives bearing an amide moiety displayed MIC values ranging from 3.91 to 125 µg/ml against various bacterial strains. rsc.org Specifically, one derivative demonstrated potent activity with MIC values of 15.6 µg/ml against S. aureus, 7.81 µg/ml against E. coli, and 3.91 µg/ml against K. pneumoniae. rsc.org Another study on hydrazone derivatives of 1,3-benzothiazole also reported significant antibacterial potential.

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole with amide moiety (A07) | S. aureus | 15.6 | rsc.org |

| Benzothiazole with amide moiety (A07) | E. coli | 7.81 | rsc.org |

| Benzothiazole with amide moiety (A07) | K. pneumoniae | 3.91 | rsc.org |

| Hydrazone derivative (BTC-j) | S. aureus | 12.5 | researchgate.net |

| Hydrazone derivative (BTC-j) | B. subtilis | 6.25 | researchgate.net |

| Hydrazone derivative (BTC-j) | E. coli | 3.125 | researchgate.net |

| Hydrazone derivative (BTC-j) | P. aeruginosa | 6.25 | researchgate.net |

Research has focused on enhancing the activity of benzothiazole derivatives against specific, often drug-resistant, bacterial strains like Staphylococcus aureus. One study highlighted a series of N'- (1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazides, among which certain compounds showed potent activity against methicillin-resistant S. aureus (MRSA). researchgate.net Another investigation into benzothiazole derivatives linked to pyrazolone (B3327878) revealed superior activity against S. aureus, with one compound exhibiting an MIC of 0.025 mM, outperforming standard drugs like ampicillin (B1664943) and sulfadiazine. nih.gov These findings underscore the potential of structural modifications to the benzothiazole scaffold to develop potent and targeted antibacterial agents. researchgate.netnih.gov

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal activity against a variety of fungal pathogens.

Numerous studies have confirmed the efficacy of benzothiazole derivatives against clinically relevant fungi. For instance, synthesized compounds have been screened against Aspergillus niger and Candida albicans, showing promising results. pharmascholars.com The disc diffusion method is commonly used to evaluate this activity, with zones of inhibition indicating the compound's effectiveness. pharmascholars.com

In one study, novel C-6 methyl-substituted benzothiazole derivatives were synthesized and tested against Candida albicans, a common cause of skin infections. scitechjournals.com Certain derivatives showed potent antifungal activity at concentrations of 50 μg/mL and 100 μg/mL when compared to the standard drug Griseofulvin. scitechjournals.com Similarly, other research has focused on the activity against Aspergillus niger, with some derivatives showing potent or moderate inhibitory activity at the same concentrations. researchgate.netlupinepublishers.com The fusion of the benzothiazole moiety with other heterocyclic rings has also been shown to produce a broad spectrum of antifungal activity, particularly against Penicillium sp. and A. niger. derpharmachemica.com

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| C-6 methyl-substituted (D-02, D-08) | Candida albicans | Potent | scitechjournals.com |

| C-6 methyl-substituted (D-01, D-04) | Candida albicans | Moderate | scitechjournals.com |

| C-6 methyl-substituted (D-5) | Aspergillus niger | Potent | researchgate.netlupinepublishers.com |

| C-6 methyl-substituted (D-6, D-8, D-9) | Aspergillus niger | Moderate | researchgate.netlupinepublishers.com |

| Fused pyrimido benzothiazole | Penicillium sp. | Good | derpharmachemica.com |

| Fused pyrimido benzothiazole | Aspergillus niger | Good | derpharmachemica.com |

Anticancer Activity

The quest for more effective and less toxic cancer chemotherapeutics has led to the investigation of various synthetic compounds, including derivatives of this compound. These compounds have shown promise as potent anticancer agents against a range of human cancer cell lines.

Research has demonstrated that the benzothiazole scaffold is a key pharmacophore in the design of anticancer drugs. nih.govtandfonline.com Derivatives have been synthesized and evaluated for their in vitro antitumor activity against numerous human tumor cell lines, including those for leukemia, non-small cell lung cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. researchgate.net

For example, fluorinated 2-aryl benzothiazole derivatives have exhibited significant activity against breast cancer cell lines such as MCF-7. nih.gov One such derivative showed a GI50 value (the concentration required to inhibit cell growth by 50%) of 0.4 µM against the MCF-7 cell line. nih.gov In another study, a series of 2-aminobenzothiazole (B30445) hybrids were synthesized and tested against HCT-116 (colon), HEPG-2 (liver), and MCF-7 (breast) cancer cell lines. nih.gov One of the most potent compounds displayed IC50 values of 5.61, 7.92, and 3.84 µM against these cell lines, respectively. nih.gov

Furthermore, some benzothiazole derivatives have been found to inhibit key enzymes involved in cancer progression, such as VEGFR-2. nih.gov The structure-activity relationship studies have been crucial in identifying the structural features responsible for the potent anticancer activity, paving the way for the design of more effective therapeutic agents. nih.gov

Table 3: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Fluorinated 2-aryl benzothiazole | MCF-7 (Breast) | GI50 | 0.4 | nih.gov |

| 2-Aminobenzothiazole hybrid (4a) | HCT-116 (Colon) | IC50 | 5.61 | nih.gov |

| 2-Aminobenzothiazole hybrid (4a) | HEPG-2 (Liver) | IC50 | 7.92 | nih.gov |

| 2-Aminobenzothiazole hybrid (4a) | MCF-7 (Breast) | IC50 | 3.84 | nih.gov |

| 2-Aminobenzothiazole hybrid (4e) | MCF-7 (Breast) | IC50 | 6.11 | nih.gov |

| 2-Aminobenzothiazole hybrid (8a) | MCF-7 (Breast) | IC50 | 10.86 | nih.gov |

Antiproliferative Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative properties across a wide range of cancer cell lines. These compounds inhibit cancer cell growth and induce cytotoxicity through various mechanisms, making them promising candidates for further development as anticancer agents.

In addition to in vitro studies, certain benzothiazole derivatives have shown efficacy in suppressing tumor growth in vivo. A novel synthesized benzothiazole derivative, YLT322, was found to suppress the growth of established tumors in xenograft models in mice without causing obvious side effects plos.orgconsensus.app. Histological analysis of the tumors from YLT322-treated mice revealed an increase in TUNEL and caspase-3-positive cells, indicating apoptosis, and a decrease in Ki67-positive cells, indicating reduced proliferation consensus.app. Another novel derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was also demonstrated to inhibit tumor growth by inducing apoptosis in colorectal cancer cells nih.gov. These findings highlight the potential of benzothiazole derivatives to translate from in vitro cytotoxicity to tangible antitumor activity in a living organism.

The cytotoxic effects of this compound derivatives have been extensively documented against a panel of human tumor cell lines. Research has shown that these compounds exhibit potent growth-inhibitory activity, often with low micromolar or even nanomolar efficacy.

A noteworthy example is a pyrimidine-based carbonitrile benzothiazole derivative that showed potent activity against a wide array of cancer cell lines, including laryngeal (Hep-2), breast (MCF-7), cervical (HeLa), pancreatic (MiaPaCa-2), colon (SW 620), and lung (H 460) cancers nih.govtandfonline.comresearchgate.net. Similarly, a series of 1-amino-2-(aryl)pyrrolo[2,1-b] nih.govnih.govbenzothiazole-3-carbonitrile derivatives displayed significant cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) tumor cell lines mdpi.com.

The cytotoxic activity of various benzothiazole derivatives is summarized in the table below.

| Derivative Type | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |

| Pyrimidine based carbonitrile benzothiazole | H 460 | Lung | Potent Activity | nih.govtandfonline.com |

| Pyrrolo[2,1-b] nih.govnih.govbenzothiazole-3-carbonitrile | NCI-H460 | Lung | > Doxorubicin | mdpi.com |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | A549 | Lung | 0.84 µM | nih.govtandfonline.com |

| Pyrrolo[2,1-b] nih.govnih.govbenzothiazole-3-carbonitrile | HepG2 | Liver | > Doxorubicin | mdpi.com |

| Bromopyridine acetamide (B32628) benzothiazole | HepG2 | Liver | 48 nM | nih.govtandfonline.com |

| Pyrrolo[2,1-b] nih.govnih.govbenzothiazole-3-carbonitrile | HCT-116 | Colon | > Doxorubicin | mdpi.com |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 | Colon | 0.024 µM | nih.govtandfonline.com |

| Pyrimidine based carbonitrile benzothiazole | SW 620 | Colon | Potent Activity | nih.govtandfonline.com |

| Pyrimidine based carbonitrile benzothiazole | MCF-7 | Breast | Potent Activity | nih.govtandfonline.com |

| 2-aminobenzothiazole hybrid | MCF-7 | Breast | 3.84 µM | nih.gov |

| Pyrimidine based carbonitrile benzothiazole | HeLa | Cervical | Potent Activity | nih.govtandfonline.com |

| Pyrimidine based carbonitrile benzothiazole | MiaPaCa-2 | Pancreatic | Potent Activity | nih.govtandfonline.com |

Targeted Molecular Mechanisms in Oncological Research

The anticancer effects of this compound derivatives are underpinned by their ability to modulate specific molecular targets and pathways crucial for cancer cell survival and proliferation.

ATR Kinase Inhibition

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) pathway, which is often exploited by cancer cells to survive genotoxic stress nih.gov. Benzothiazole derivatives have been identified as potential inhibitors of ATR kinase nih.gov. A study reported a novel series of benzothiazole and chromone (B188151) derivatives as anticancer agents targeting this enzyme. Molecular docking studies confirmed that these compounds could bind to the ATR kinase domain, and immunoblot assays showed inhibition of Chk1 phosphorylation, a key downstream target of ATR, confirming the inhibitory potential of these compounds against ATR signaling nih.gov.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that play a crucial role in pH regulation and are involved in the metabolism of normal and tumor tissues nih.govfrontiersin.org. Certain CA isoforms are overexpressed in hypoxic tumors and contribute to cancer progression. Benzothiazole derivatives have been investigated as inhibitors of these metalloenzymes nih.govnih.govnih.gov. Their ability to inhibit tumor-associated CAs presents a therapeutic strategy for targeting hypoxic tumors researchgate.net.

15-Lipoxygenase Inhibition

While various compounds have been identified as inhibitors of 15-lipoxygenase (15-LO), specific studies detailing the inhibitory activity of this compound derivatives against this enzyme are not extensively documented in the reviewed literature.

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death nih.gov. This process is often dysregulated in cancer cells, allowing for their uncontrolled proliferation nih.gov.

Studies have shown that these compounds can trigger apoptosis through the mitochondria-mediated intrinsic pathway plos.orgconsensus.appnih.gov. This involves several key events:

Modulation of Bcl-2 Family Proteins: Benzothiazole derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. For instance, the derivative YLT322 was shown to increase the expression of Bax while decreasing the expression of Bcl-2 plos.orgconsensus.app.

Cytochrome c Release: The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm plos.org.

Caspase Activation: Released cytochrome c activates a cascade of enzymes known as caspases. Specifically, activation of initiator caspase-9 and effector caspase-3 has been observed, which then execute the final stages of apoptosis, leading to DNA fragmentation and cell death plos.orgconsensus.appnih.gov.

The induction of apoptosis is often dose- and time-dependent and has been observed in various cancer cell lines, including colorectal and liver cancer nih.govtandfonline.com.

Other Therapeutic Potentials

Beyond their significant anticancer properties, the benzothiazole scaffold is associated with a broad spectrum of other biological activities, suggesting wider therapeutic applications. Derivatives have been reported to possess:

Neuroprotective Effects: Certain benzothiazole compounds, such as Riluzole, are used in the treatment of amyotrophic lateral sclerosis (ALS) by protecting neurons researchgate.net. A specific 1,3-benzothiazol-2-yl acetonitrile (B52724) derivative, AS601245, has been identified as a c-Jun NH2-terminal protein kinase (JNK) inhibitor with neuroprotective properties in cerebral ischemia models nih.gov.

Anti-inflammatory and Analgesic Activity: Studies have demonstrated that some benzothiazole derivatives exhibit significant anti-inflammatory and analgesic properties jyoungpharm.orgnih.gov.

Antimicrobial Activity: The benzothiazole nucleus is a core component of compounds with activity against various microbes, including bacteria and fungi researchgate.netnih.gov.

Antioxidant Properties: Several benzothiazole derivatives have been shown to have antioxidant capabilities, which can be beneficial in conditions associated with oxidative stress nih.govnih.govjyoungpharm.org.

Anticonvulsant and Antidiabetic Potential: The pharmacological profile of benzothiazole derivatives also includes anticonvulsant and antidiabetic activities researchgate.netjyoungpharm.orgnih.gov.

This versatility makes the this compound scaffold a privileged structure in drug discovery for a range of diseases beyond oncology ijsrst.comresearchgate.net.

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue with limited effective treatments. The benzothiazole scaffold has emerged as a promising starting point for the development of new antileishmanial agents.

Research into (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives has demonstrated their potential in combating Leishmania infantum. In one study, these compounds were synthesized and evaluated for their in vitro antileishmanial activity. Two derivatives, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, displayed selective activity against the amastigote stage of the parasite, which is the clinically relevant form that resides within host macrophages nih.gov. This suggests that the benzothiazole moiety, when appropriately substituted and linked to another pharmacophore like acridinone, can significantly enhance antileishmanial efficacy nih.gov.

Further studies on a series of 22 benzothiazole derivatives screened for in vitro antileishmanial activity revealed that several compounds exhibited significant potency. researchgate.netiaea.org. Although these derivatives did not specifically contain a 2-carbonitrile group, the structure-activity relationship (SAR) data indicated that substitutions on the benzothiazole ring system are crucial for activity. For instance, compounds with IC50 values as low as 18.32 µM were identified, highlighting the potential of this scaffold in antileishmanial drug discovery researchgate.netiaea.org. More recent research on benzothiazole derivatives bearing an aromatic hydrazone moiety also identified compounds with potent activity against Leishmania amazonensis, with the most active compound showing an IC50 value of 7.70 μM against amastigotes nih.gov.

Table 1: Antileishmanial Activity of Selected Benzothiazole Derivatives

| Compound | Leishmania Species | IC50 (µM) (Amastigotes) |

| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | L. infantum | Selective activity noted nih.gov |

| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | L. infantum | Selective activity noted nih.gov |

| Benzothiazole-hydrazone derivative | L. amazonensis | 7.70 nih.gov |

| Benzothiazole derivative 2 | Not Specified | 18.32 researchgate.net |

| Benzothiazole derivative 5 | Not Specified | 19.72 researchgate.net |

| Benzothiazole derivative 3 | Not Specified | 21.87 researchgate.net |

Note: The table presents data for benzothiazole derivatives closely related to the this compound scaffold, illustrating the potential of this chemical class.

Antidiabetic Activity (e.g., α-amylase and α-glucosidase inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia nih.gov. While specific studies on the α-amylase and α-glucosidase inhibitory activity of this compound are not extensively documented, the broader class of benzothiazole derivatives has shown promise in this area.

Research on hybrid analogues of benzimidazole (B57391) containing a thiazole (B1198619) moiety demonstrated significant inhibitory potentials against both α-amylase and α-glucosidase, with IC50 values in the micromolar range researchgate.net. This suggests that heterocyclic systems containing the thiazole ring, a core component of benzothiazole, are capable of interacting with the active sites of these enzymes. The structure-activity relationship studies of these compounds indicated that the nature and position of substituents on the aromatic rings play a crucial role in their inhibitory activity researchgate.net. For instance, certain fluoro- and chloro-substituted analogues displayed considerable inhibition against both enzymes researchgate.net.

The potential of the benzothiazole scaffold in antidiabetic drug discovery is further supported by the general observation that these derivatives can be designed to interact with various biological targets, including enzymes involved in metabolic pathways researchgate.net.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a therapeutic target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers. Benzothiazole derivatives have been investigated as potential urease inhibitors.

A study on a series of 2-amino-6-arylbenzothiazoles demonstrated their potent urease inhibitory activity. The anti-urease and nitric oxide scavenging activities of these compounds were evaluated, indicating that the benzothiazole scaffold can be effectively utilized to design urease inhibitors researchgate.net. Another study reported the synthesis of novel benzothiazole derivatives with excellent urease-inhibitory potential, with IC50 values ranging from 16.16 to 105.32 µM, which were significantly better than the standard inhibitor, acetohydroxamic acid (IC50 = 320.70 µM) researchgate.net. Molecular docking studies confirmed the binding interactions of these compounds with the enzyme's active site researchgate.net. While these studies did not specifically focus on the 2-carbonitrile derivative, they establish the benzothiazole nucleus as a viable scaffold for developing potent urease inhibitors. The presence of a cyano group at the 2-position could potentially enhance binding interactions with the nickel ions in the urease active site.

Table 2: Urease Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound Series | IC50 Range (µM) | Standard Inhibitor (IC50 µM) |

| 2-({5-[(benzothiazol-2-ylthio)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-substituted-phenyl)ethan-1-one | 16.16 - 105.32 | Acetohydroxamic acid (320.70) researchgate.net |

| 2-(benzothiazol-2-ylthio)-1-(4-substituted-phenyl)ethan-1-one oxime | 16.16 - 105.32 | Acetohydroxamic acid (320.70) researchgate.net |

Note: This table highlights the urease inhibitory potential of benzothiazole derivatives, suggesting a promising area of investigation for this compound analogues.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The biological activities of benzothiazole derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as drug candidates.

For antileishmanial (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives, SAR studies revealed that the presence of a 6-amino or 6-nitro group on the benzothiazole ring was essential for specific anti-amastigote activity nih.gov. This highlights the importance of substitution at the C6 position of the benzothiazole core. In a broader context of benzothiazole derivatives, substitutions at the C2 position are known to significantly influence their biological profiles nih.gov. The introduction of a carbonitrile group at C2, as in this compound, imparts unique electronic and steric characteristics that can modulate interactions with biological targets.

In the context of antifungal agents, SAR studies of benzothiazole derivatives have shown that modifications on the scaffold can lead to potent compounds with minimum inhibitory concentration (MIC) values in the low micromolar range nih.gov. For various pharmacological activities, including anti-inflammatory and analgesic properties, substitutions at the C2 and C6 positions have been identified as key determinants of activity jyoungpharm.org. The 2-cyano group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, can play a significant role in the binding of these molecules to their respective targets.

Pharmacological Profile and Therapeutic Potential of Benzothiazole Derivatives

Benzothiazole and its derivatives are recognized for their broad and versatile pharmacological profile, making them attractive scaffolds in medicinal chemistry jyoungpharm.orgresearcher.lifesci-hub.seuokerbala.edu.iq. These compounds have demonstrated a wide range of therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic activities researchgate.net.

The therapeutic potential of benzothiazole derivatives stems from the ability of the benzothiazole nucleus to serve as a pharmacophore that can interact with various biological targets, including enzymes and receptors tandfonline.com. The fused ring system provides a rigid framework that can be appropriately functionalized to achieve desired biological effects. The diverse biological activities reported for benzothiazole derivatives underscore their importance as a "privileged scaffold" in drug discovery nih.gov. The introduction of a 2-carbonitrile group can further expand the pharmacological profile of this class of compounds by providing a unique handle for molecular interactions.

Drug Discovery and Development as a Lead Scaffold

The benzothiazole ring system is considered a valuable lead scaffold in drug discovery and development due to its synthetic accessibility and the wide range of biological activities exhibited by its derivatives nih.govtandfonline.comkcl.ac.uk. Numerous patented benzothiazole derivatives have been developed for various therapeutic applications, with a particular focus on cancer research kcl.ac.uk.

The versatility of the benzothiazole scaffold allows for its use in the design of inhibitors for various enzymes, such as DNA gyrase, which is a target for antibacterial agents. Benzothiazole-based DNA gyrase inhibitors have shown promising activity against both Gram-positive and Gram-negative bacteria nih.gov. The ability to modify the benzothiazole core at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is a critical aspect of the hit-to-lead optimization process in drug discovery. The 2-carbonitrile moiety can serve as a key building block in the synthesis of more complex benzothiazole derivatives with improved therapeutic potential nih.gov. The continued exploration of this compound and its analogues is likely to yield novel drug candidates for a variety of diseases.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug design to understand how a ligand, such as a benzothiazole (B30560) derivative, might interact with a biological target.

Molecular docking studies have been extensively performed on benzothiazole derivatives to elucidate their binding modes within the active sites of various protein targets. These studies reveal key structural requirements for potent inhibition and provide a basis for designing new, more effective compounds. biointerfaceresearch.com

For instance, docking studies on benzothiazole-based inhibitors targeting c-Jun N-terminal kinase-3 (JNK3), a therapeutic target for inflammatory disorders, have identified crucial interactions. The benzothiazole core fits into the ATP-binding pocket, and specific hydrogen bonds, notably with the hinge region amino acids Gln155 and Met149, are critical for inhibitory activity. researchgate.net A strong correlation between the calculated binding free energies and the experimental inhibitory activities suggests that the identified binding conformations are reliable. nih.gov Similarly, in studies against the p56lck enzyme, involved in T-cell activation, the benzothiazole scaffold has been shown to bind at the ATP binding site, acting as a competitive inhibitor. biointerfaceresearch.com

Other studies targeting E. coli dihydroorotase showed that benzothiazole compounds lodge into the active site cavity, with interactions involving residues like LEU222 or ASN44. mdpi.comnih.gov However, compared to the co-crystalized ligand, the benzothiazole derivatives often showed reduced hydrogen bonding and increased hydrophobic interactions. mdpi.com Docking of benzothiazole derivatives against VEGFR-2, a key target in angiogenesis, has also been used to predict binding modes and guide the synthesis of new potential inhibitors. researchgate.net

Table 1: Molecular Docking Summary of Benzothiazole Derivatives

| Target Protein | PDB ID | Benzothiazole Derivative Class | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| c-Jun N-terminal kinase-3 (JNK3) | Not Specified | (Benzothiazol-2-yl) acetonitrile (B52724) derivatives | Good correlation with IC50 | Gln155, Met149 researchgate.net |

| p56lck | 1QPC | Benzothiazole-thiazole hybrids | Not Specified | Hinge region, Allosteric site biointerfaceresearch.com |

| E. coli dihydroorotase | 2eg7 | Substituted benzothiazoles | -2.54 to -5.02 | LEU222, ASN44 nih.gov |

| VEGFR-2 | Not Specified | Benzothiazole derivatives | Good interaction reported | Not Specified researchgate.net |

| SARS-CoV-2 Mpro | 6LU7 | Substituted benzothiazoles | High predictive scores | Not Specified nih.gov |

The interaction of benzothiazole derivatives extends to various biological macromolecules, with computational studies providing detailed insights into the nature of these associations. Studies on the interaction between benzothiazole derivatives and proteins like lysozyme (B549824) have been performed. mdpi.com Upon binding, the intrinsic fluorescence of lysozyme is quenched, indicating that the microenvironment of tryptophan residues is altered. mdpi.com Molecular docking simulations further reveal that the stability of the complex is driven by a balance of different interactions. For example, the 2-(methylthio)-benzothiazole moiety can form pi-alkyl interactions with hydrophobic residues like ALA107 and ILE98 in the lysozyme binding site, which contributes significantly to the stability of the complex. mdpi.com

Similarly, the binding of benzofuran (B130515) derivatives, which share structural similarities with benzothiazoles, to Bovine Serum Albumin (BSA) has been investigated using both spectroscopic and in silico methods. mdpi.com These studies show that such heterocyclic compounds can alter the secondary structure of the albumin protein. mdpi.com The specific interactions and binding affinity can be influenced by the number and type of heterocyclic rings, demonstrating that even small structural changes can significantly impact the interaction with macromolecules. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the prediction of molecular structures, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. scirp.org For benzothiazole and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and analyze electronic properties. nih.govscirp.orgnih.gov

These calculations provide valuable data on frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to remove an electron from the HOMO. sciencepub.net For instance, in a study of substituted benzothiazoles as corrosion inhibitors, 2-mercapto-benzothiazole was found to be the best inhibitor, corresponding to the smallest calculated LUMO-HOMO gap. sciencepub.net

DFT is also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. scirp.org These maps are useful for identifying potential sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. scirp.org

Table 2: DFT Calculated Quantum Chemical Parameters for Benzothiazole Derivatives (AM1 method, aqueous phase)

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Reference |

|---|---|---|---|---|

| Benzothiazole (BTH) | -8.973 | -0.495 | 8.478 | sciencepub.net |

| 2-methyl-benzothiazole (MeBTH) | -8.705 | -0.542 | 8.163 | sciencepub.net |

| 2-amino-benzothiazole (ABTH) | -8.694 | -0.579 | 8.115 | sciencepub.net |

| 2-mercapto-benzothiazole (MBTH) | -8.681 | -0.694 | 7.987 | sciencepub.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of systems in the presence of time-dependent potentials, such as those from light. wikipedia.org This makes it a powerful tool for predicting electronic absorption spectra and understanding electronic excitations. wikipedia.org

For benzothiazole derivatives, TD-DFT calculations have been used to interpret UV-Vis spectra. By calculating the energies of electronic transitions, researchers can assign the observed absorption bands to specific molecular orbital transitions. For example, in a study of new benzothiazolyl-benzoylthiourea compounds, TD-DFT calculations identified an electronic absorption at 329 nm as corresponding to the HOMO→LUMO transition with 98% probability. ukm.my Such analyses provide a deeper understanding of the electronic structure and photophysical properties of these compounds. scirp.org

Mechanistic Investigations through Computational Approaches

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, calculate activation barriers, and understand the factors controlling reaction outcomes and selectivity. nih.gov

For the synthesis of benzothiazoles, computational studies have provided significant mechanistic clarity. One study investigated the ruthenium-catalyzed synthesis of benzothiazoles from N-arylthiourea precursors. researchgate.net Using a DFT-based model, the reaction mechanism was explored to understand the differing experimental yields and substrate specificities. researchgate.net Another investigation focused on the visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes. nih.gov In-depth mechanistic studies, including photophysical and electrochemical analyses, confirmed that a disulfide intermediate, generated in situ, acts as a photosensitizer. This disulfide absorbs visible light and sensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anions, which are the key oxidants for the final dehydrogenation step. nih.gov

Furthermore, the mechanism of palladium-catalyzed decarbonylative C-H difluoromethylation of azoles, including benzothiazole, was probed using organometallic studies and DFT. acs.org These investigations identified key intermediates, such as a Pd(II)(CF2H)(carboxylate) complex. The calculations revealed that the preferred ligand, XantPhos, enforces an unusual geometry on this intermediate, which is likely critical for its catalytic effectiveness. acs.org These examples highlight how computational approaches provide a molecular-level understanding of complex reaction pathways. nih.gov

Computer-Aided Drug Design (CADD) and Prediction Tools

Computer-Aided Drug Design (CADD) has emerged as a important tool in the discovery and development of new therapeutic agents. By leveraging computational methods, CADD can predict the properties and biological activities of molecules, thereby accelerating the identification of promising drug candidates. For the 1,3-benzothiazole scaffold, including 1,3-benzothiazole-2-carbonitrile and its derivatives, various CADD techniques are employed to explore their therapeutic potential. These methods include molecular docking, Density Functional Theory (DFT) calculations, and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between a potential drug and its biological target at the molecular level. For instance, derivatives of the benzothiazole scaffold have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes.

In studies on related benzothiazole derivatives, molecular docking has been used to predict their binding affinities and interaction modes with enzymes like histone deacetylase 8 (HDAC8), a target in cancer therapy. For example, hybrid molecules of benzothiazole linked with hydroxamic acid have been docked into the active site of HDAC8, with some derivatives showing lower binding energies than the reference ligand, suggesting a higher potential for inhibitory activity. rdd.edu.iquomustansiriyah.edu.iq Similarly, benzothiazole derivatives incorporating 1,3,4-thiadiazole (B1197879) moieties have been evaluated for their anticancer activity through molecular docking against various cancer-related proteins. nih.gov Furthermore, the binding affinity of benzothiazole-1,2,3-triazole hybrids has been investigated against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer treatment. rsc.org

While specific molecular docking data for this compound is not extensively reported, the consistent application of this technique to its derivatives underscores its importance in elucidating the structure-activity relationships within this class of compounds.

Density Functional Theory (DFT) Calculations:

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into a molecule's geometry, stability, and reactivity. For 1,3-benzothiazole derivatives, DFT studies have been conducted to understand their electronic properties and how these correlate with their biological activities. nih.gov

These calculations help in determining parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity and ability to participate in chemical reactions. scirp.org For instance, a theoretical study on various 1,3-benzothiazole derivatives used DFT to analyze their molecular geometries and vibrational spectra. nbu.edu.sa Although this compound was not explicitly included in this particular study, the methodology is directly applicable.

ADME Prediction:

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to assess the drug-likeness of a compound. Various in silico tools are available to predict these properties. For several series of benzothiazole derivatives, ADME properties have been predicted using online servers like SwissADME. rdd.edu.iqnih.gov These predictions evaluate parameters based on Lipinski's rule of five, which helps to determine if a compound has properties that would make it a likely orally active drug in humans. researchgate.net Such studies on benzothiazole derivatives have often shown good predicted oral absorption and bioavailability. nih.govresearchgate.net

The computed physicochemical and ADME properties for this compound are summarized in the table below, based on data available from public databases.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H4N2S |

| Molecular Weight | 160.20 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 160.00951931 Da |

| Topological Polar Surface Area | 52.9 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 196 |

Material Science Applications

Organic Electronics

The field of organic electronics, which utilizes carbon-based materials in electronic devices, has seen significant growth. The appeal of these materials lies in their potential for low-cost, flexible, and large-area device fabrication. Derivatives of 1,3-benzothiazole are being investigated for their semiconducting and electrochromic properties, making them suitable candidates for various organic electronic applications.

Organic Semiconductors

Organic semiconductors are the cornerstone of organic electronics. The electronic properties of these materials can be tuned by modifying their molecular structure. The benzothiazole (B30560) moiety, particularly when functionalized with electron-withdrawing or electron-donating groups, can influence the material's charge transport characteristics.